molecular formula C14H19NO3 B12979499 Methyl (3R,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidine-3-carboxylate

Methyl (3R,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidine-3-carboxylate

Cat. No.: B12979499
M. Wt: 249.30 g/mol
InChI Key: FBXPVYOKHVGZSQ-STQMWFEESA-N
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Description

Methyl (3R,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidine-3-carboxylate is a chemical compound belonging to the class of pyrrolidines Pyrrolidines are heterocyclic amines characterized by a saturated five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride and a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (3R,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3R,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R,4S)-4-(p-tolyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate

Uniqueness

Methyl (3R,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidine-3-carboxylate is unique due to the presence of the benzyl and hydroxymethyl groups, which confer specific chemical properties and reactivity. These functional groups can influence the compound’s interactions with biological targets and its overall stability.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl (3R,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-18-14(17)13-9-15(8-12(13)10-16)7-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13-/m0/s1

InChI Key

FBXPVYOKHVGZSQ-STQMWFEESA-N

Isomeric SMILES

COC(=O)[C@H]1CN(C[C@H]1CO)CC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CN(CC1CO)CC2=CC=CC=C2

Origin of Product

United States

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